Racemic Identity Enables Direct Use as a Cost-Effective Chiral Resolution Substrate
The racemic nature of CAS 194234-97-4 distinguishes it from enantiopure analogs such as (3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (CAS 146924-91-6). In the iodine-catalyzed glycosylation protocol, the racemic mixture undergoes stereospecific glycosylation that yields separable diastereomeric α-glycosides, enabling simultaneous optical resolution and recovery of both enantiomers . This contrasts with enantiopure starting materials, which can only deliver a single enantiomeric product series. The racemic form is therefore the preferred input for preparative-scale resolution campaigns where both enantiomers have downstream value.
| Evidence Dimension | Substrate scope for optical resolution via glycosylation |
|---|---|
| Target Compound Data | Racemic mixture; stereospecific α-glycoside formation yields both enantiomeric series |
| Comparator Or Baseline | Enantiopure (3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (CAS 146924-91-6): single enantiomer product only |
| Quantified Difference | 2 enantiomeric product series vs. 1; quantitative yield and diastereoselectivity data not publicly available for the racemate |
| Conditions | I₂-catalyzed glycosylation with glycal derivatives (Banik & Manhas, 2012) |
Why This Matters
For procurement decisions in chiral intermediate manufacturing, the racemic form provides access to both enantiomers in a single resolution step, reducing total synthesis cost relative to sourcing separate enantiopure starting materials.
